molecular formula C19H20N6O B10857109 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B10857109
M. Wt: 348.4 g/mol
InChI Key: AEHZEVSNZUVPNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SRI-42127 involves a multi-step process that includes the formation of the imidazopyridazinamine core followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for SRI-42127 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

SRI-42127 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SRI-42127 has a wide range of scientific research applications, including:

Mechanism of Action

SRI-42127 exerts its effects by inhibiting the multimerization of the RNA-binding protein HuR and blocking its nucleocytoplasmic shuttling. This inhibition leads to the suppression of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the interaction of HuR with Bcl-2 and Mcl-1, leading to decreased tumor growth and reduced inflammation .

Comparison with Similar Compounds

SRI-42127 is unique in its ability to penetrate the blood-brain barrier and selectively inhibit HuR multimerization. Similar compounds include:

These compounds share the common goal of targeting RNA-binding proteins but differ in their chemical structures and specific mechanisms of action.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-14-11-21-22-16(14)10-13/h2-5,10-12,15H,6-9H2,1H3,(H,21,22)

InChI Key

AEHZEVSNZUVPNR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2

Origin of Product

United States

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